molecular formula C17H15FN2O B11840533 1-(4-Fluorobenzyl)-1,4-dihydroquinoline-3-carboxamide CAS No. 23969-92-8

1-(4-Fluorobenzyl)-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B11840533
CAS No.: 23969-92-8
M. Wt: 282.31 g/mol
InChI Key: FPKJZQPMTVOPDN-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-1,4-dihydroquinoline-3-carboxamide is an organic compound that features a quinoline core structure substituted with a 4-fluorobenzyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-1,4-dihydroquinoline-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide and a suitable nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where the quinoline derivative is reacted with an appropriate amine under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-fluorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: 4-Fluorobenzyl bromide with nucleophiles in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1-(4-Fluorobenzyl)-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound is studied for its potential use in organic electronics and as a building block for the synthesis of novel materials with unique electronic properties.

    Biological Research: It is used as a probe in biochemical studies to understand the interaction of quinoline derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-(4-Fluorobenzyl)-1H-indazole-3-carboxamide
  • 1-(4-Fluorobenzyl)-piperidin-4-yl-methanol
  • 1-(4-Fluorobenzyl)-cyclobutyl-methyl-carbamate

Comparison: 1-(4-Fluorobenzyl)-1,4-dihydroquinoline-3-carboxamide is unique due to its quinoline core structure, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

CAS No.

23969-92-8

Molecular Formula

C17H15FN2O

Molecular Weight

282.31 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-4H-quinoline-3-carboxamide

InChI

InChI=1S/C17H15FN2O/c18-15-7-5-12(6-8-15)10-20-11-14(17(19)21)9-13-3-1-2-4-16(13)20/h1-8,11H,9-10H2,(H2,19,21)

InChI Key

FPKJZQPMTVOPDN-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N(C=C1C(=O)N)CC3=CC=C(C=C3)F

Origin of Product

United States

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